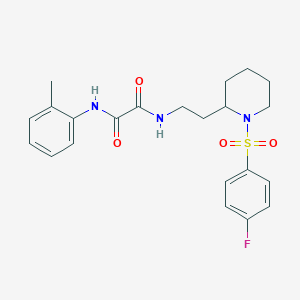

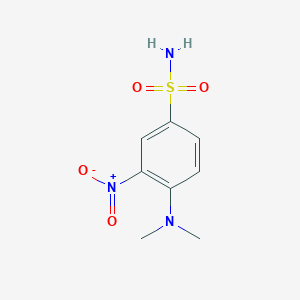

4-(Dimethylamino)-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Dimethylamino)pyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis

The molecular structure of related compounds like DMAP is of interest due to its basicity, which is attributed to the resonance stabilization from the NMe2 substituent .Chemical Reactions Analysis

DMAP and related structures are widely used as nucleophilic catalysts and also as specific parts of rationally designed molecules, where reversible reactions of the pyridinic nitrogen with electrophiles are involved .Physical And Chemical Properties Analysis

A novel ionic stilbazolium derivative single crystal of 4-N,N-dimethylamino-4-N-methyl stilbazolium 2-formyl benzene sulfonate (DSFS) was successfully cultivated with methanol as the solvent by using the slow evaporation technique .科学的研究の応用

Versatility in Synthesis

4-(Dimethylamino)-3-nitrobenzenesulfonamide demonstrates exceptional versatility in the preparation of secondary amines and protection of amines. It can be alkylated smoothly through various reactions, yielding N-alkylated sulfonamides with high efficiency. This property is particularly beneficial for creating a wide range of secondary amines, which are valuable in many chemical syntheses (Fukuyama, Jow, & Cheung, 1995).

Computational and Structural Studies

The compound has been subject to detailed computational and structural studies, revealing insights into its properties at the molecular level. These investigations include spectroscopic analysis and molecular dynamics simulations, providing valuable information for its application in various scientific fields (Murthy et al., 2018).

Photopolymerization Monitoring

It plays a role in monitoring the photopolymerization of dimethacrylates. The response of the compound's emission to changes in its environment during photopolymerization has been studied, which is crucial for understanding and optimizing polymerization processes (Jager, Volkers, & Neckers, 1995).

Molecular Docking and Bioassay Studies

The compound has been synthesized and structurally analyzed, with its interactions within enzyme active sites explored through molecular docking studies. These studies are significant for understanding its potential as a biological inhibitor, although its inhibition potency for specific enzymes has been found to be limited (Al-Hourani et al., 2016).

Electrochemical Behavior

The electrochemical behavior of this compound has been explored, providing insights into its redox properties. This is important for applications in electrochemistry and related fields (Asirvatham & Hawley, 1974).

作用機序

Target of Action

Similar compounds such as 4-(dimethylamino)phenol have been found to interact with various cellular components

Mode of Action

It is likely that it interacts with its targets in a manner similar to other dimethylamino compounds, which often involve binding to specific cellular components and inducing changes in their function . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

For example, 4-(Dimethylamino)phenol has been found to enhance extracellular lactate dehydrogenase (LDH) levels

Pharmacokinetics

For instance, a study on a THIOMABTM antibody-antibiotic conjugate, which includes a rifamycin class antibiotic dmDNA31, showed that systemic concentration-time profiles of both total antibody and antibody-conjugated dmDNA31 were bi-exponential, characterized by a short distribution phase and a long elimination phase

Action Environment

The action, efficacy, and stability of 4-(Dimethylamino)-3-nitrobenzenesulfonamide can be influenced by various environmental factors. For instance, solvent polarity and the local environment can have profound effects on the emission spectral properties of fluorophores

Safety and Hazards

将来の方向性

特性

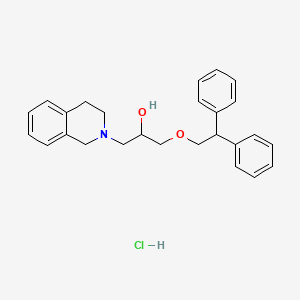

IUPAC Name |

4-(dimethylamino)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O4S/c1-10(2)7-4-3-6(16(9,14)15)5-8(7)11(12)13/h3-5H,1-2H3,(H2,9,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXQRSWSBOLTQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-ethyl-6-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2787307.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2787310.png)

![N-(2,5-dimethoxyphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2787311.png)

![2-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2787313.png)

![5-[2-(2,4-Difluorophenyl)diazenyl]-2,4,6-pyrimidinetriol](/img/structure/B2787316.png)

![4-chloro-3-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787327.png)